molecular formula C13H16BrNO B1285384 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone CAS No. 210832-84-1

2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone

Cat. No.: B1285384
CAS No.: 210832-84-1
M. Wt: 282.18 g/mol
InChI Key: NIGRTNRSRXPCQS-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone (CAS 210832-84-1) is a valuable α-halogenated ketone building block in organic synthesis and medicinal chemistry research . This compound, with a molecular formula of C13H16BrNO and a molecular weight of 282.18 g/mol, features a piperidine-substituted aromatic ring and a reactive bromoacetyl group . The bromoketone moiety is highly electrophilic, making this compound a key intermediate for nucleophilic substitution reactions, particularly for the synthesis of heterocycles and other complex molecules via alkylation or as a precursor to more elaborate structures . Researchers value this compound for its role in constructing potential pharmacologically active molecules. It must be handled with care; it is classified with the GHS signal word "Danger" and hazard statement H314, indicating it causes severe skin burns and eye damage . Proper safety precautions, including the use of personal protective equipment, are essential. The recommended storage condition is sealed in a dry environment at 2-8°C to maintain stability and purity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-1-(4-piperidin-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c14-10-13(16)11-4-6-12(7-5-11)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGRTNRSRXPCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578962
Record name 2-Bromo-1-[4-(piperidin-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210832-84-1
Record name 2-Bromo-1-[4-(piperidin-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via α-Bromination of 1-(4-(piperidin-1-yl)phenyl)ethanone

A common and direct approach involves bromination of the corresponding ketone precursor:

  • Starting Material: 1-(4-(piperidin-1-yl)phenyl)ethanone
  • Reagent: Bromine or N-bromosuccinimide (NBS)
  • Solvent: Typically dichloromethane (DCM), acetonitrile, or ethyl acetate
  • Conditions: Cooling to 0°C to room temperature, with stirring for several hours
  • Workup: Quenching with aqueous sodium bisulfite or sodium thiosulfate to remove excess bromine, followed by extraction and purification by column chromatography or recrystallization

This method yields the α-bromo ketone with high selectivity and purity. The bromination occurs at the methylene adjacent to the carbonyl group, facilitated by the electron-withdrawing effect of the ketone.

Nucleophilic Substitution on 2-Bromo-1-(4-halophenyl)ethanone

An alternative route involves:

  • Step 1: Preparation of 2-bromo-1-(4-halophenyl)ethanone (e.g., 4-bromo or 4-fluoro derivatives) by bromination of 1-(4-halophenyl)ethanone.
  • Step 2: Nucleophilic substitution of the halogen on the aromatic ring with piperidine under basic or neutral conditions, often in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Conditions: Heating at 50–80°C for several hours to promote substitution.
  • Purification: Extraction and chromatographic separation

This method allows for the introduction of the piperidinyl group after bromination, which can be advantageous if the piperidine substituent is sensitive to bromination conditions.

One-Pot or Multi-Step Synthesis from 2-Bromoacetophenone Derivatives

Some literature reports a multi-step synthesis starting from 2-bromoacetophenone derivatives:

While this method is more complex and tailored for oxazole derivatives, it demonstrates the versatility of brominated ethanone intermediates in synthetic chemistry.

Reaction Conditions and Parameters

Step Reagents/Conditions Solvent(s) Temperature Time Yield/Notes
α-Bromination of ketone Bromine or NBS DCM, Acetonitrile 0°C to RT 2–6 hours High selectivity; careful quenching needed
Nucleophilic substitution Piperidine, base (e.g., K2CO3) DMF, THF 50–80°C 4–24 hours Efficient substitution on halophenyl
Multi-step hydrolysis/esterification NaOH, DMA, acetic acid, tribromophosphorus oxide Ethanol, THF, Acetic acid, Toluene Reflux or 0°C (varies) Hours to overnight Used for oxazole derivatives; adaptable

Research Findings and Characterization

  • The α-bromination step is typically monitored by thin-layer chromatography (TLC) and confirmed by ^1H NMR, showing the disappearance of the methylene proton signal and appearance of a singlet corresponding to the bromomethylene group at ~4.4–4.5 ppm.
  • ^13C NMR confirms the carbonyl carbon shift and the brominated methylene carbon at ~30 ppm.
  • Mass spectrometry confirms the molecular ion peak consistent with the brominated product.
  • Purity is generally confirmed by HPLC or GC, with typical purities ≥98% for research-grade compounds.

Summary Table of Preparation Routes

Method Starting Material Key Reagents Advantages Limitations
Direct α-bromination 1-(4-(piperidin-1-yl)phenyl)ethanone Bromine or NBS Straightforward, high yield Requires careful handling of bromine
Nucleophilic substitution 2-bromo-1-(4-halophenyl)ethanone Piperidine, base Allows late-stage piperidine introduction Requires halogenated precursor
Multi-step hydrolysis/esterification 2-bromo-1-(4-ethoxyphenyl)ethanone NaOH, DMA, acetic acid, PBr3 Versatile for related heterocycles More complex, multiple steps

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to be modified into potential anti-inflammatory and anticancer agents. The piperidine ring enhances its interaction with biological targets, making it a valuable scaffold for drug development.

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. A study reported that modifications to the piperidine ring resulted in compounds with enhanced anti-inflammatory activity compared to their precursors .

Material Science

Development of Novel Materials

The compound is utilized in the development of materials with specific electronic and optical properties. Its brominated structure contributes to the material's stability and performance in various applications.

Data Table: Material Properties Comparison

PropertyThis compoundSimilar Compounds
Boiling PointApproximately 418.7 °CVaries
Molar Mass344.00 g/molVaries
StabilityStable under standard conditionsVaries
Optical PropertiesTunable via modificationsVaries

Biological Studies

Biochemical Assays and Protein Interactions

In biological research, this compound is employed as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to inhibit specific enzymes makes it a useful tool for understanding biochemical pathways.

Case Study: Enzyme Inhibition

A study highlighted the compound's role in inhibiting liver alcohol dehydrogenase, an enzyme involved in alcohol metabolism. This inhibition leads to decreased ATP production and can affect cellular metabolism significantly .

Pharmacological Properties

The pharmacological activities associated with this compound include:

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced COX activity
AnticancerInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone involves its interaction with biological targets through its functional groups. The bromine atom can participate in halogen bonding, while the piperidin-1-yl group can interact with receptors or enzymes. The compound may modulate the activity of specific molecular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Key Compounds Compared:

Compound Name Substituent on Phenyl Ring Electronic Nature Molecular Weight (g/mol) Notable Properties
2-Bromo-1-(4-hydroxyphenyl)ethanone 4-OH Electron-donating 215.05 High polarity, used in adrenaline-type drugs
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone 4-CF₃ Electron-withdrawing 271.06 Enhanced electrophilicity, suited for nucleophilic substitutions
2-Bromo-1-(2,4-dihydroxyphenyl)ethanone 2,4-diOH Strongly polar 231.05 Increased hydrogen bonding, unstudied toxicology
2-Bromo-1-(4-(2-thienyl)phenyl)ethanone 4-thienyl Aromatic (moderate electron-withdrawing) 281.17 Altered conjugation, used in materials science
Target Compound 4-(piperidin-1-yl) Electron-donating, basic 296.20 (analog with methylpiperidine ) Improved solubility in acidic media due to protonation

Analysis:

  • Electron-Donating Groups (e.g., piperidinyl, -OH): Enhance resonance stabilization of the ketone, reducing electrophilicity compared to electron-withdrawing substituents like -CF₃. Piperidine’s basicity allows pH-dependent solubility, advantageous in drug formulations .
  • Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Increase ketone reactivity toward nucleophiles, as seen in the synthesis of polyfluorinated tracers .
  • Polar Substituents (e.g., -OH): Improve aqueous solubility but may limit blood-brain barrier penetration, unlike lipophilic groups like piperidinyl .

Pharmacological and Toxicological Profiles

  • Piperidine is a common scaffold in antipsychotics and analgesics .
  • Hydroxyphenyl Analogs: Well-characterized in drug synthesis but may pose oxidative stress risks due to phenolic groups .

Case Studies in Drug Development

  • Antiparasitic Agents: Bromoethanones with dual aryl groups (e.g., 2-bromo-1,2-bis(4-fluorophenyl)ethanone) inhibit pteridine reductase, a target in antiparasitic drug design .
  • Anticancer Tracers: Trifluoromethyl-substituted derivatives () are used in radiofluorination for PET imaging, highlighting the role of electronic tuning .

Biological Activity

2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a piperidine ring, which are known to influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C16H20BrNO\text{C}_{16}\text{H}_{20}\text{BrN}O

This compound contains:

  • A bromine atom (Br) that can participate in halogen bonding.
  • A piperidin-1-yl group that may interact with various receptors or enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. The bromine atom's presence enhances the compound's reactivity, allowing it to engage with various biological targets. The piperidine moiety is particularly significant in mediating interactions with neurotransmitter receptors, which may lead to effects on neurological functions and psychiatric disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : The compound has been investigated for its potential in inhibiting cancer cell growth. Studies have shown that it can affect key signaling pathways involved in cell proliferation and survival, making it a candidate for further development in oncology .
  • Neurological Effects : Due to its structural similarity to known psychoactive compounds, this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neurological and psychiatric conditions .
  • Antimicrobial Properties : Preliminary studies have indicated that derivatives of this compound could possess antibacterial and antifungal activities, although specific data on this compound itself remains limited .

Case Studies

Several studies have highlighted the biological activity of similar compounds, providing insights into the potential effects of this compound:

Case Study 1: Anticancer Activity

A study evaluated the effects of piperidine derivatives on glioma cell lines, showing that certain modifications led to enhanced growth inhibition compared to standard treatments. The mechanism involved the inhibition of Na+/K(+)-ATPase activity, which is crucial for maintaining cellular homeostasis in cancer cells .

Case Study 2: Neurological Impact

Another investigation focused on compounds with similar structures affecting neurotransmitter receptors. These studies demonstrated that modifications in the piperidine ring could significantly alter receptor affinity and efficacy, suggesting that this compound might also exhibit similar properties .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
This compoundBromine atom, Piperidine ringPotential anticancer and neuroactive
4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-methanoneThiazole instead of phenylInhibits Na+/K(+)-ATPase; anticancer
1-(4-Bromo-phenyl)-2-piperidin-1-ylethanoneBromine on phenyl ringNeuroactive; less studied

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone, and how do yields compare across methods?

  • The compound is typically synthesized via bromination of precursor ketones. For example, bromination of 1-(4-(piperidin-1-yl)phenyl)ethanone using bromine in acetic acid or dichloromethane (DCM) under controlled temperatures (room to 40°C) is a common approach . Comparative studies on similar brominated ketones (e.g., 4,4’-di(2-bromoacetyl)biphenyl) show yield variations from 13% to 97%, depending on the starting material and reaction conditions, such as solvent polarity and catalyst use .

Q. Which analytical techniques are most effective for confirming the structure of this compound?

  • Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for analogous brominated ketones (e.g., 2-Bromo-1-(4-methoxyphenyl)ethanone, R factor = 0.054) . Complementary methods include:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions and bromine integration.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C13_{13}H15_{15}BrN2_2O expected for the target compound).
  • FT-IR : To identify carbonyl (C=O) and C-Br stretching vibrations .

Q. What are the recommended storage and handling protocols for this compound?

  • Store in a cool, dry environment (<4°C) under inert gas (argon/nitrogen) to prevent degradation. Use PPE (gloves, goggles) due to potential skin/eye irritation, as noted in safety data for structurally related brominated ketones .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during bromination of piperidinyl-substituted acetophenones?

  • Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DCM) reduce side reactions compared to protic solvents .
  • Temperature control : Lower temperatures (0–25°C) suppress over-bromination, as seen in the synthesis of 2-bromo-1-(1H-pyrrol-1-yl)ethanone .
  • Catalyst use : Lewis acids (e.g., FeCl3_3) may enhance regioselectivity, though catalyst-free methods are viable for intramolecular C–H insertion reactions .

Q. What mechanistic insights explain discrepancies in bromination yields for structurally similar compounds?

  • Steric hindrance from bulky substituents (e.g., piperidinyl groups) can slow bromine electrophilic attack, reducing yields. For example, 4,4’-di(2-bromoacetyl)biphenyl achieved 97% yield due to symmetric electronic activation, whereas steric challenges in asymmetric analogs led to lower yields (13%) . Computational modeling (DFT) of transition states is recommended to predict reactivity trends .

Q. How does the piperidinyl group influence the compound’s reactivity in cross-coupling reactions?

  • The piperidinyl moiety acts as an electron-donating group, activating the aromatic ring for electrophilic substitution. However, its steric bulk may hinder coupling reactions (e.g., Suzuki-Miyaura). Studies on 4-(4-Bromobenzoyl)piperidine hydrochloride suggest that protecting the amine (e.g., as a hydrochloride salt) improves compatibility with palladium catalysts .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for brominated ketones?

  • Dynamic effects like restricted rotation of the piperidinyl group can cause unexpected splitting. For example, in 2-Bromo-1-(4-methoxyphenyl)ethanone, X-ray data confirmed planarity of the carbonyl group, which simplifies NMR interpretation . Variable-temperature NMR or 2D experiments (COSY, NOESY) can further elucidate conformational dynamics .

Methodological Guidance Table

ChallengeStrategySupporting Evidence
Low bromination yieldUse DCM as solvent, 0–25°C, catalyst-free conditions
Spectral ambiguityCombine X-ray crystallography with VT-NMR
Steric hindranceModify substituent electronics (e.g., electron-withdrawing groups)
Side reactionsOptimize stoichiometry (1:1.2 ketone:bromine ratio)

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